

Spectroscopic and Mechanistic Insights into Allopumiliotoxin 267A: A Technical Guide

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Compound of Interest

Compound Name: Allopumiliotoxin 267a

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Introduction

Allopumiliotoxin 267A is a lipophilic alkaloid toxin found in the skin secretions of certain species of poison dart frogs, particularly those belonging to the Dendrobatidae family.[1] This toxin is not synthesized de novo by the frogs but is rather a metabolic product of pumiliotoxin 251D, which is sequestered from their arthropod diet.[1] The hydroxylation of pumiliotoxin 251D to form **allopumiliotoxin 267A** significantly enhances its biological activity, making it a subject of considerable interest in toxicology and pharmacology. This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) of **allopumiliotoxin 267A**, detailed experimental protocols for its analysis, and a visualization of its proposed mechanism of action.

Spectroscopic Data

The structural elucidation of **allopumiliotoxin 267A** has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses, primarily based on the characterization of the synthetically produced (+)-enantiomer.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for (+)-**Allopumiliotoxin 267A** (500 MHz, CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3 α	2.95	ddd	11.5, 6.0, 3.0
H-3 β	2.65	dt	11.5, 8.5
H-5 α	3.14	ddd	11.5, 6.0, 3.0
H-5 β	2.58	dt	11.5, 8.5
H-6'	5.30	t	7.0
H-7	4.15	d	4.5
H-8a	2.15	m	
H-9	1.85	m	
H-1'	2.20	m	
H-2'	1.30	m	
H-3'	1.25	m	
H-4'	1.25	m	
H-5'	0.88	t	7.0
2'-Me	0.95	d	6.5
8-Me	1.20	s	

Data compiled from the supporting information of Comins et al., Organic Letters, 2001, 3(3), 469-471.

Table 2: ^{13}C NMR Spectroscopic Data for (+)-**Allopumiliotoxin 267A** (125 MHz, CDCl_3)

Carbon	Chemical Shift (δ , ppm)
C-2	55.4
C-3	34.5
C-5	53.8
C-6	138.1
C-7	78.9
C-8	74.2
C-8a	68.2
C-9	22.1
C-10	28.7
C-6'	125.6
C-1'	39.4
C-2'	34.1
C-3'	29.5
C-4'	22.9
C-5'	14.1
2'-Me	19.8
8-Me	24.3

Data compiled from the supporting information of Comins et al., Organic Letters, 2001, 3(3), 469-471.

Mass Spectrometry (MS) Data

Table 3: ESI-MS/MS Fragmentation Data for Protonated **Allopumiliotoxin 267A** ($[M+H]^+$)

m/z	Proposed Fragment
268.2	$[M+H]^+$
250.2	$[M+H - H_2O]^+$
232.2	$[M+H - 2H_2O]^+$
182.1	$C_{10}H_{16}NO_2^+$
70.1	$C_4H_8N^+$

Fragmentation patterns are consistent with the allopumiliotoxin class of alkaloids.

Experimental Protocols

NMR Spectroscopy

The NMR data presented were obtained using a high-field NMR spectrometer. The following protocol is a representative method for the acquisition of such data.

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **allopumiliotoxin 267A** in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: Bruker Avance 500 MHz spectrometer (or equivalent)
- Probe: 5 mm broadband inverse probe
- Temperature: 298 K
- 1H NMR:
 - Pulse Program: zg30

- Acquisition Time: ~3 seconds
- Relaxation Delay: 1 second
- Number of Scans: 16-64
- Spectral Width: 12-16 ppm
- ^{13}C NMR:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024-4096
 - Spectral Width: 200-240 ppm

Data Processing:

- Apply a line broadening factor of 0.3 Hz for ^1H spectra and 1-2 Hz for ^{13}C spectra.
- Perform Fourier transformation, phase correction, and baseline correction.
- Reference the ^1H spectra to the residual CHCl_3 peak at 7.26 ppm and the ^{13}C spectra to the CDCl_3 triplet at 77.16 ppm.

Mass Spectrometry

The mass spectral data were acquired using an electrospray ionization tandem mass spectrometer.

Sample Preparation:

- Prepare a stock solution of **allopumiliotoxin 267A** in methanol at a concentration of 1 mg/mL.

- Dilute the stock solution to a final concentration of 1-10 µg/mL with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

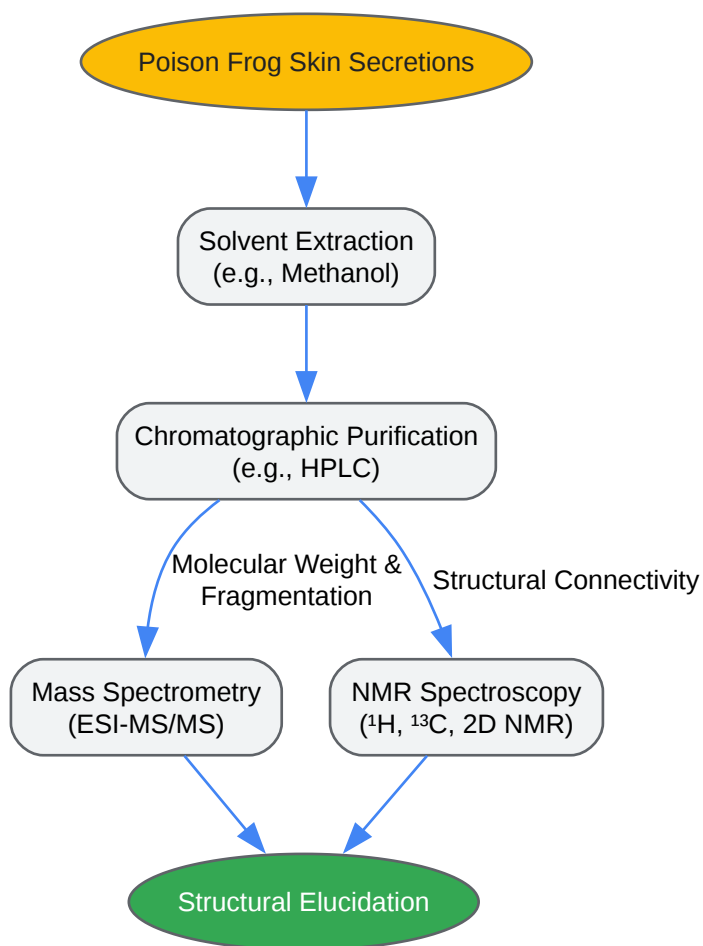
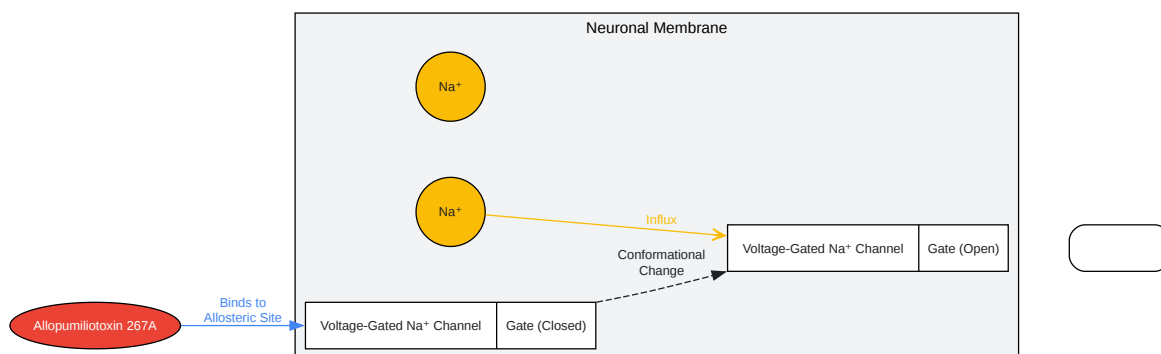
Instrumentation and Method:

- Mass Spectrometer: Time-of-flight hyphenated quadrupole electrospray ionization tandem mass spectrometer (ESI-MS/MS).
- Ionization Mode: Positive ion mode.
- Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
- Capillary Voltage: 3.5 kV.
- Collision Gas: Nitrogen.
- MS/MS Analysis: Select the protonated molecule ($[M+H]^+$) as the precursor ion and subject it to collision-induced dissociation (CID) at varying collision energies (e.g., 10-40 eV) to generate fragment ions.

Mechanism of Action and Signaling Pathway

Allopumiliotoxins are known to be neurotoxic, with their primary mechanism of action involving the modulation of voltage-gated sodium channels.^{[2][3]} They act as agonists, promoting the opening of these channels and leading to an influx of sodium ions. This disrupts the normal electrochemical gradient across the neuronal membrane, leading to prolonged depolarization, hyperexcitability, and ultimately, paralysis.

The following diagram illustrates the proposed mechanism of action of **allopumiliotoxin 267A** on a voltage-gated sodium channel.



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